molecular formula C41H79NO4 B11931633 2-[9-Oxo-9-(3-pentyloctoxy)nonyl]dodecyl 1-methylpiperidine-4-carboxylate

2-[9-Oxo-9-(3-pentyloctoxy)nonyl]dodecyl 1-methylpiperidine-4-carboxylate

Cat. No.: B11931633
M. Wt: 650.1 g/mol
InChI Key: JMCDZNNKPXAYBZ-UHFFFAOYSA-N
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Description

2-[9-Oxo-9-(3-pentyloctoxy)nonyl]dodecyl 1-methylpiperidine-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxylate group, and a long alkyl chain with an oxo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[9-Oxo-9-(3-pentyloctoxy)nonyl]dodecyl 1-methylpiperidine-4-carboxylate involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring:

    Attachment of the Alkyl Chain: The long alkyl chain with the oxo group can be introduced through a series of alkylation and oxidation reactions.

    Esterification: The final step involves the esterification of the carboxylate group with the alkyl chain, forming the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the alkylation and oxidation steps, as well as the use of efficient catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[9-Oxo-9-(3-pentyloctoxy)nonyl]dodecyl 1-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxo group in the alkyl chain can be further oxidized to form carboxylic acids.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[9-Oxo-9-(3-pentyloctoxy)nonyl]dodecyl 1-methylpiperidine-4-carboxylate is not well understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The piperidine ring and the long alkyl chain may play a role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-Boc-4-methylpiperidine-4-carboxylate: This compound also contains a piperidine ring and a carboxylate group, but lacks the long alkyl chain with the oxo group.

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): This compound contains a piperidine ring with an oxo group, but lacks the long alkyl chain and the carboxylate group.

Uniqueness

2-[9-Oxo-9-(3-pentyloctoxy)nonyl]dodecyl 1-methylpiperidine-4-carboxylate is unique due to its combination of a piperidine ring, a carboxylate group, and a long alkyl chain with an oxo group. This unique structure may confer specific properties and activities that are not present in similar compounds.

Properties

Molecular Formula

C41H79NO4

Molecular Weight

650.1 g/mol

IUPAC Name

2-[9-oxo-9-(3-pentyloctoxy)nonyl]dodecyl 1-methylpiperidine-4-carboxylate

InChI

InChI=1S/C41H79NO4/c1-5-8-11-12-13-14-17-22-27-38(36-46-41(44)39-30-33-42(4)34-31-39)28-23-18-15-16-19-24-29-40(43)45-35-32-37(25-20-9-6-2)26-21-10-7-3/h37-39H,5-36H2,1-4H3

InChI Key

JMCDZNNKPXAYBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCC(=O)OCCC(CCCCC)CCCCC)COC(=O)C1CCN(CC1)C

Origin of Product

United States

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